molecular formula C24H17Br2NO2 B12466618 3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12466618
M. Wt: 511.2 g/mol
InChI Key: CNKNQJPMQPXIGO-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially affecting gene expression and protein synthesis. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of two bromine atoms and the quinoline core make it a versatile compound for various applications.

Properties

Molecular Formula

C24H17Br2NO2

Molecular Weight

511.2 g/mol

IUPAC Name

(3,4-dimethylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H17Br2NO2/c1-14-3-9-19(11-15(14)2)29-24(28)21-13-23(16-4-6-17(25)7-5-16)27-22-10-8-18(26)12-20(21)22/h3-13H,1-2H3

InChI Key

CNKNQJPMQPXIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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